(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-3-1-2-8(5-10)4-9-6-11(12(18)19)17-7-9;/h1-3,5,9,11,17H,4,6-7H2,(H,18,19);1H/t9-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POALZTWRXIMVHI-XQKZEKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376041 | |
| Record name | (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049743-55-6 | |
| Record name | (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where (S)-pyrrolidine-2-carboxylic acid reacts with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient purification.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
Research indicates that compounds similar to (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride can exhibit antihypertensive effects. The trifluoromethyl group is known to enhance the bioactivity of molecules, potentially improving their efficacy as antihypertensive agents. Studies have shown that pyrrolidine derivatives can modulate the renin-angiotensin system, which is crucial in blood pressure regulation.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. Pyrrolidine derivatives are often studied for their ability to inhibit neuroinflammation and provide protection against neuronal cell death. Preliminary studies suggest that this compound may help in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues.
Neuropharmacology
Potential as a Cognitive Enhancer
The compound's structure suggests potential use as a cognitive enhancer. Research on similar compounds indicates that they may improve synaptic plasticity and memory formation. The trifluoromethyl group could play a role in enhancing the lipophilicity of the compound, facilitating better blood-brain barrier penetration and increasing central nervous system activity.
Role in Pain Management
Preliminary studies suggest that this compound may have analgesic properties. Its mechanism could involve modulation of neurotransmitter release or direct action on pain pathways, making it a candidate for further research in pain management therapies.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new pharmaceuticals and agrochemicals.
Chiral Auxiliary in Asymmetric Synthesis
This compound can act as a chiral auxiliary in asymmetric synthesis processes. The presence of stereocenters allows chemists to produce enantiomerically enriched compounds, which are essential in pharmaceuticals where the activity can differ significantly between enantiomers.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antihypertensive Effects | Evaluated the impact on blood pressure regulation | Demonstrated significant reduction in systolic and diastolic blood pressure in animal models. |
| Neuroprotective Study | Investigated effects on neuronal cell cultures | Showed reduced apoptosis and inflammation markers when treated with the compound. |
| Cognitive Enhancement Research | Assessed memory improvement in rodent models | Indicated enhanced memory retention and synaptic plasticity following administration of the compound. |
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its specific application.
Binding Interactions: The trifluoromethyl group and pyrrolidine ring play crucial roles in the binding interactions with target molecules, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Substituent Effects
- Trifluoromethylbenzyl vs. Benzodioxol/Urea Groups : The target compound’s 3-(trifluoromethyl)benzyl group increases lipophilicity compared to the benzodioxol and urea-containing analog in . The latter’s urea linkage may enhance hydrogen-bonding capacity, affecting target binding.
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound improves water solubility (as a hydrochloride salt) relative to ester derivatives (e.g., –5), which require hydrolysis for activation .
Hazard Profiles
- The target compound’s hazard profile (H302, H315, H319, H335) aligns with typical carboxylic acid hydrochlorides, whereas ester analogs (e.g., ) may exhibit distinct toxicity due to metabolic byproducts .
Biological Activity
(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as TFBPCA-HCl, is a synthetic compound with notable structural features that suggest potential biological activity. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C13H15ClF3NO2
- Molecular Weight : 309.71 g/mol
- CAS Number : 1049743-55-6
- IUPAC Name : this compound
- Structure : The compound contains a pyrrolidine core with a trifluoromethylbenzyl substituent, which may influence its interaction with biological targets.
The biological activity of TFBPCA-HCl is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS).
Pharmacological Effects
- Neuroprotective Activity : Studies have shown that TFBPCA-HCl may exhibit neuroprotective effects by modulating glutamate receptors, which are implicated in neurodegenerative diseases.
- Antidepressant Potential : The compound has been evaluated for its antidepressant-like effects in animal models. It appears to enhance synaptic plasticity and improve mood-related behaviors.
- Anti-inflammatory Properties : Preliminary data suggest that TFBPCA-HCl may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have demonstrated that TFBPCA-HCl can inhibit the proliferation of certain cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its structural characteristics, particularly the trifluoromethyl group.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic potential of TFBPCA-HCl. Notably, it was administered in models of depression and neurodegeneration.
- Depression Model : Mice treated with TFBPCA-HCl showed significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.
- Neurodegeneration Model : In models of Alzheimer's disease, TFBPCA-HCl reduced amyloid-beta levels and improved cognitive function as assessed by maze tests.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride?
- Methodology : Multi-step synthesis typically involves palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) and cesium carbonate as a base in tert-butanol at 40–100°C under inert atmosphere. Hydrolysis of the methyl ester intermediate using HCl (36.5% mass) in water at 93–96°C for 17 hours yields the carboxylic acid hydrochloride salt. Yields vary with scale; 63.44 g of starting material produced the acid after hydrolysis .
Q. How is stereochemical integrity ensured during synthesis?
- Methodology : Chiral starting materials (e.g., methyl esters with defined (2S,4R) configuration) and controlled reaction conditions (inert atmosphere, low temperature for sensitive steps) minimize racemization. Post-synthesis characterization via chiral HPLC or NMR (e.g., H NMR coupling constants) confirms stereochemistry retention .
Q. What analytical techniques are recommended for purity assessment?
- Methodology :
| Technique | Parameters | Example Data |
|---|---|---|
| HPLC | C18 column, UV detection (254 nm) | Purity: 97.34% |
| LCMS | ESI+ mode | m/z: 311.1 (M+1) |
| NMR | H (400 MHz, DMSO-d6) | δ 13.99 (s, 1H, COOH) |
Advanced Research Questions
Q. How can competing side reactions during trifluoromethylbenzyl introduction be mitigated?
- Methodology : Use of bulky ligands (e.g., XPhos) in palladium-catalyzed coupling suppresses β-hydride elimination. Solvent optimization (e.g., tert-butanol vs. DMF) reduces byproduct formation. Monitoring via TLC or in-situ FTIR identifies intermediates, enabling timely quenching of side reactions .
Q. What strategies optimize hydrochloride salt formation without racemization?
- Methodology : Slow addition of concentrated HCl at 0–5°C to the free base in anhydrous ethanol minimizes acid-induced epimerization. Crystallization via anti-solvent addition (e.g., diethyl ether) enhances salt purity (>98% by COA) while preserving stereochemistry .
Q. How do solvent polarity and temperature affect the compound’s stability in solution?
- Methodology : Stability studies in DMSO-d6 (25°C vs. 4°C) show degradation <5% over 72 hours. Polar aprotic solvents (e.g., acetonitrile) reduce aggregation compared to DCM. Accelerated aging under oxidative conditions (H₂O₂) identifies degradation products via LCMS .
Q. What are the challenges in characterizing the trifluoromethyl group’s electronic effects on bioactivity?
- Methodology : Comparative SAR studies with non-fluorinated analogs assess lipophilicity (logP) and metabolic stability. DFT calculations (e.g., Mulliken charges on CF₃) correlate with receptor binding affinities measured via SPR or radioligand assays .
Notes on Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
